molecular formula C20H23FN2O5S B270544 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide

Cat. No. B270544
M. Wt: 422.5 g/mol
InChI Key: RWFNMHCHUDODJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide, commonly known as DFP-10825, is a small molecule that has been studied for its potential use in the treatment of cancer. This compound is a proline amide derivative and has been shown to have potent anti-cancer activity in vitro and in vivo. In

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, DFP-10825 can destabilize these oncogenic proteins and induce cancer cell death.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. In addition to its anti-cancer activity, DFP-10825 has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of DFP-10825 is its potent anti-cancer activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of DFP-10825 is its low solubility in aqueous solutions, which may make it difficult to formulate for clinical use.

Future Directions

There are several potential future directions for the study of DFP-10825. One area of interest is the development of more potent analogs of DFP-10825 that may have improved anti-cancer activity and/or solubility. Another area of interest is the investigation of the mechanism of action of DFP-10825 and its effects on other cellular pathways. Finally, further preclinical studies are needed to evaluate the safety and efficacy of DFP-10825 in animal models before it can be considered for clinical trials.
Conclusion:
In conclusion, DFP-10825 is a promising small molecule with potent anti-cancer activity. Its mechanism of action involves inhibition of Hsp90, which destabilizes oncogenic proteins and induces cancer cell death. DFP-10825 has minimal toxicity in normal cells and has also been shown to have anti-inflammatory and anti-angiogenic effects. While DFP-10825 has limitations such as low solubility, its potential as a cancer therapeutic warrants further investigation.

Synthesis Methods

The synthesis of DFP-10825 involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-(3-fluoro-2-methylphenyl)prolinamide in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling reaction to form the desired product. The yield of this reaction is typically around 50% and the purity can be improved through various purification techniques such as column chromatography.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that DFP-10825 has potent anti-cancer activity against a variety of cancer cell lines including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that DFP-10825 can inhibit tumor growth in mouse models of breast and lung cancer.

properties

Product Name

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide

Molecular Formula

C20H23FN2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H23FN2O5S/c1-13-15(21)6-4-7-16(13)22-20(24)17-8-5-11-23(17)29(25,26)19-12-14(27-2)9-10-18(19)28-3/h4,6-7,9-10,12,17H,5,8,11H2,1-3H3,(H,22,24)

InChI Key

RWFNMHCHUDODJF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.